molecular formula C6H3BrClF2N B13896056 3-Bromo-5-chloro-4-(difluoromethyl)pyridine

3-Bromo-5-chloro-4-(difluoromethyl)pyridine

Katalognummer: B13896056
Molekulargewicht: 242.45 g/mol
InChI-Schlüssel: AVSLUFGEPCYPEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-5-chloro-4-(difluoromethyl)pyridine is a halogenated pyridine derivative with the molecular formula C6H3BrClF2N. This compound is characterized by the presence of bromine, chlorine, and difluoromethyl groups attached to a pyridine ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-4-(difluoromethyl)pyridine typically involves halogenation reactions. One common method includes the bromination and chlorination of a difluoromethyl-substituted pyridine precursor. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperature and pressure to ensure selective halogenation .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors. These processes are designed to optimize yield and purity while minimizing by-products. The use of catalysts and specific reaction conditions can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-5-chloro-4-(difluoromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride can be used under acidic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Wissenschaftliche Forschungsanwendungen

3-Bromo-5-chloro-4-(difluoromethyl)pyridine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-Bromo-5-chloro-4-(difluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of halogen atoms and the difluoromethyl group can influence its reactivity and binding affinity to various enzymes and receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Bromo-4-(difluoromethyl)pyridine
  • 3-Bromo-5-chloro-2-(difluoromethyl)pyridine
  • 3-Bromo-5-chloro-4-(trifluoromethyl)pyridine

Uniqueness

3-Bromo-5-chloro-4-(difluoromethyl)pyridine is unique due to the specific arrangement of halogen atoms and the difluoromethyl group on the pyridine ring. This unique structure imparts distinct chemical properties, such as reactivity and stability, making it valuable for various applications .

Eigenschaften

Molekularformel

C6H3BrClF2N

Molekulargewicht

242.45 g/mol

IUPAC-Name

3-bromo-5-chloro-4-(difluoromethyl)pyridine

InChI

InChI=1S/C6H3BrClF2N/c7-3-1-11-2-4(8)5(3)6(9)10/h1-2,6H

InChI-Schlüssel

AVSLUFGEPCYPEC-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=C(C=N1)Br)C(F)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.